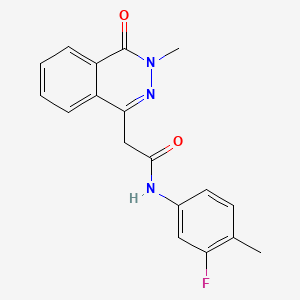![molecular formula C15H15BrClN3O4S B4199663 4-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4199663.png)
4-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide
Overview
Description
4-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation, immune response, and cell survival.
Mechanism of Action
4-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide 11-7082 exerts its inhibitory effect on the NF-κB pathway by covalently modifying the cysteine residue at position 179 of the IκB kinase beta (IKKβ) subunit. This modification prevents the phosphorylation and subsequent degradation of IκBα, which in turn prevents the activation and nuclear translocation of the NF-κB complex. This compound 11-7082 has also been shown to inhibit the activity of other kinases, such as JNK and p38 MAPK, which are involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis, the suppression of angiogenesis, and the modulation of immune response. It has been used to study the mechanisms of various diseases, such as cancer, arthritis, and neurodegenerative disorders. This compound 11-7082 has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Advantages and Limitations for Lab Experiments
4-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide 11-7082 has several advantages and limitations for lab experiments. Its high potency and specificity make it a valuable tool for studying the NF-κB pathway and its role in disease. However, its covalent modification of IKKβ can lead to off-target effects and potential toxicity. Its solubility in DMSO can also limit its use in certain assays and cell culture systems. Moreover, the lack of a crystal structure of this compound 11-7082 bound to IKKβ makes it difficult to understand its mechanism of action at the molecular level.
Future Directions
There are several future directions for the use of 4-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide 11-7082 in scientific research. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of this compound 11-7082. Furthermore, the development of new assays and imaging techniques can help to elucidate the mechanism of action of this compound 11-7082 and its effects on cellular signaling pathways.
Scientific Research Applications
4-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide 11-7082 has been widely used in scientific research as a tool to study the NF-κB pathway and its role in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, and blocking the translocation of the NF-κB complex to the nucleus. This leads to the downregulation of NF-κB target genes, such as cytokines, chemokines, and adhesion molecules.
properties
IUPAC Name |
4-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O4S/c16-11-2-5-13(6-3-11)25(23,24)19-9-1-8-18-15-7-4-12(20(21)22)10-14(15)17/h2-7,10,18-19H,1,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZZOZPISQLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 11-(3-ethoxy-4-isopropoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4199595.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-isopropylphenyl)-3-piperidinecarboxamide](/img/structure/B4199599.png)
![ethyl 1-[2-(diethylamino)ethyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B4199614.png)
![2-[(2-chlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4199622.png)
![N-[2-(2-chlorophenoxy)ethyl]-5-nitro-2-pyridinamine](/img/structure/B4199627.png)
![6-chloro-4-[4-(3-thietanyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4199642.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4199652.png)


![ethyl 1-[3-(phenylthio)propanoyl]-3-piperidinecarboxylate](/img/structure/B4199666.png)
![2-(4-methylbenzoyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4199669.png)
![N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4199672.png)